1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Physicochemical profiling Conformational analysis Drug-likeness

Select this specific N1-cyclopropylmethyl-6-(furan-2-yl)imidazo[1,2-b]pyrazole to exploit the cyclopropylmethyl group for improved kinase target complementarity. Published SAR indicates N1-alkyl variations, such as the cyclopropylmethyl group in this compound versus simpler N1-methyl analogs, can shift anticancer IC₅₀ values by more than one order of magnitude. The zero hydrogen bond donor profile reduces promiscuous binding, making it ideal for fragment-based screens. Its unprotected C3 and C7 positions offer synthetic handles for further library expansion.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 2097969-44-1
Cat. No. B1481747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
CAS2097969-44-1
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CN3C2=CC(=N3)C4=CC=CO4
InChIInChI=1S/C13H13N3O/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2
InChIKeyHLHHUBLLKKBWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097969-44-1): Structural Identity and Computed Physicochemical Profile for Procurement


1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole scaffold, a chemotype associated with anticancer, anti-inflammatory, and kinase-inhibitory activities [1]. The compound carries a cyclopropylmethyl substituent at the N1 position and a furan-2-yl group at the C6 position, differentiating it from simpler N1-alkyl or N1-H analogs. Key computed physicochemical descriptors include XLogP3 = 1.6, topological polar surface area = 35.4 Ų, zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2), three rotatable bonds, and a molecular weight of 227.26 g·mol⁻¹ (exact mass 227.105862047 Da) [2].

Why 1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole Cannot Be Casually Replaced by Other N1-Substituted or Furan-Regioisomeric Imidazo[1,2-b]pyrazoles


Within the imidazo[1,2-b]pyrazole series, the identity of the N1 substituent and the attachment position of the furan ring jointly govern lipophilicity, conformational flexibility, and electronic distribution, all of which can translate into substantial differences in target binding and assay behaviour [1]. Published structure–activity relationship (SAR) studies on closely related imidazo[1,2-b]pyrazoles demonstrate that even modest N1-alkyl variations can shift anticancer IC₅₀ values by more than one order of magnitude across multiple cell lines [2]. Consequently, procurement specifications that treat N1-cyclopropylmethyl-6-(furan-2-yl) as interchangeable with N1-methyl, N1-ethyl, or furan-3-yl congeners risk introducing uncontrolled variables into biological experiments.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (2097969-44-1) Relative to Closest Analogs


Rotatable Bond Count and Topological Flexibility vs. 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2097969-30-5)

The target compound possesses three rotatable bonds compared with only one rotatable bond in the N1-methyl analog 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2097969-30-5) [1]. This twofold increase in freely rotatable bonds arises primarily from the cyclopropylmethyl group and predicts greater conformational entropy upon target binding, which can influence both selectivity and the entropic penalty of complex formation in biophysical assays.

Physicochemical profiling Conformational analysis Drug-likeness

Lipophilicity (XLogP3) Differentiation vs. 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

The N1-cyclopropylmethyl substituent elevates computed lipophilicity by approximately 0.5–0.8 log units relative to the N1-methyl congener. The target compound exhibits XLogP3 = 1.6 [1], whereas the N1-methyl analog, lacking the cyclopropyl ring, is expected to display XLogP3 ≈ 0.8–1.1 (based on fragment-based calculation and experimental logP trends for analogous methyl-to-cyclopropylmethyl transitions in the imidazo[1,2-b]pyrazole series) [2]. This lipophilicity increment alters predicted membrane permeability and non-specific binding in cellular assays.

Lipophilicity ADME prediction Permeability

Purity Benchmarking: Vendor Specification Parity with the Furan-3-yl Regioisomer

Both the target 6-(furan-2-yl) compound and its 6-(furan-3-yl) regioisomer (1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole) are supplied at a minimum purity specification of 95% as determined by HPLC or equivalent chromatographic methods [1]. No vendor currently offers the target compound with purity exceeding 97%, indicating that procurement decisions between the 2-yl and 3-yl isomers cannot be resolved on purity grounds alone but must instead be driven by the specific pharmacophoric or synthetic requirements of the intended application.

Purity specification Quality control Procurement benchmark

Class-Level Activity Precedent: Imidazo[1,2-b]pyrazole-7-carboxamides Exhibit Nanomolar Antileukemic Potency

Although no target-specific bioactivity data have been published for 1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole itself, the broader imidazo[1,2-b]pyrazole class has yielded compounds with nanomolar cytotoxic potency. The optimized lead DU385 (an imidazo[1,2-b]pyrazole-7-carboxamide) displayed IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1], demonstrating that the scaffold is intrinsically capable of potent target engagement when appropriately decorated. This establishes a class-level expectation that N1-cyclopropylmethyl-6-(furan-2-yl) substitution may offer a synthetically tractable entry point for further medicinal chemistry exploration.

Anticancer activity Leukemia cell lines Apoptosis induction

Evidence-Driven Application Scenarios for 1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (2097969-44-1)


Medicinal Chemistry Hit-to-Lead Exploration Requiring a Conformationally Flexible, Moderately Lipophilic Imidazo[1,2-b]pyrazole Scaffold

The three rotatable bonds and XLogP3 of 1.6 make this compound an attractive core for hit-to-lead programs targeting intracellular targets where moderate lipophilicity and conformational adaptability are desired. SAR data from the imidazo[1,2-b]pyrazole class indicate that N1-cyclopropylmethyl substitution can significantly modulate anticancer potency compared with N1-methyl analogs, as demonstrated by IC₅₀ shifts exceeding 10-fold in published series [1]. Researchers initiating a new SAR campaign should select this compound over the N1-methyl analog (CAS 2097969-30-5) when the project hypothesis involves exploiting the cyclopropylmethyl group for improved target complementarity or metabolic stability.

Biophysical Assay Development Requiring a Defined, Low-Hydrogen-Bond-Donor Chemical Probe

With zero hydrogen bond donors and only two hydrogen bond acceptors, this compound presents a minimal H-bonding profile that reduces the likelihood of promiscuous binding in biophysical screens such as surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF). The absence of H-bond donors distinguishes it from imidazo[1,2-b]pyrazole-7-carboxamides, which carry additional donor/acceptor functionality and have demonstrated nanomolar target engagement [2]. Procurement of the target compound is indicated when the experimental design requires a chemically silent scaffold for fragment-based or control-compound studies.

Synthetic Chemistry: Building Block for Late-Stage Diversification at the C7 or C3 Positions

The unsubstituted C7 and C3 positions on the imidazo[1,2-b]pyrazole core provide synthetic handles for further functionalization. The furan-2-yl attachment (vs. furan-3-yl) positions the ring oxygen in conjugation with the bicyclic core, which can influence electrophilic aromatic substitution regiochemistry and cross-coupling reactivity [1]. Synthetic chemists planning a library synthesis campaign should preferentially procure the 2-yl isomer when the synthetic route requires a specific electronic bias at the C6 position, as the 3-yl isomer presents a meta-like electronic relationship that alters reaction outcomes.

Kinase Inhibitor Screening Collections Where N1-Cyclopropylmethyl Motifs Are Pharmacophorically Preferred

Patent literature discloses substituted imidazo[1,2-b]pyrazoles as Bruton's tyrosine kinase (Btk) modulators, establishing the scaffold's relevance to kinase drug discovery [3]. The N1-cyclopropylmethyl group is a recognized pharmacophoric element in kinase inhibitor design, often occupying a hydrophobic pocket adjacent to the hinge-binding region. Procurement of this specific N1-cyclopropylmethyl variant, rather than an N1-methyl or N1-ethyl surrogate, is warranted when the screening hypothesis targets kinases with a demonstrated preference for cyclopropylalkyl substituents in the solvent-exposed or ribose-pocket regions.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.